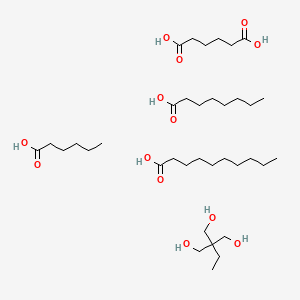
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid
Beschreibung
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid is a chemical compound primarily used as a plasticizer in the production of various plastic products . This compound is a mixture of esters formed by combining hexanedioic acid with decanoic acid, heptanoic acid, octanoic acid, and pentaerythritol .
Eigenschaften
CAS-Nummer |
68130-55-2 |
|---|---|
Molekularformel |
C36H72O13 |
Molekulargewicht |
712.9 g/mol |
IUPAC-Name |
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C6H10O4.C6H14O3.C6H12O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;1-2-3-4-5-6(7)8/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;2-5H2,1H3,(H,7,8) |
InChI-Schlüssel |
YCGWUEYSZNACHN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCC(=O)O.CCC(CO)(CO)CO.C(CCC(=O)O)CC(=O)O |
Kanonische SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCC(=O)O.CCC(CO)(CO)CO.C(CCC(=O)O)CC(=O)O |
Andere CAS-Nummern |
68130-55-2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, mixed esters with decanoic acid, heptanoic acid, octanoic acid and pentaerythritol involves esterification reactions. Hexanedioic acid reacts with decanoic acid, heptanoic acid, octanoic acid, and pentaerythritol under acidic conditions to form the mixed esters . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reaction time to ensure the desired product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid undergoes various chemical reactions, including:
Hydrolysis: The esters can be hydrolyzed back to their corresponding acids and alcohols in the presence of water and an acid or base catalyst.
Transesterification: The esters can react with other alcohols to form new esters and alcohols.
Oxidation: The esters can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Hydrolysis: Hexanedioic acid, decanoic acid, heptanoic acid, octanoic acid, and pentaerythritol.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid is widely used in scientific research and industry due to its plasticizing properties . Some of its applications include:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Investigated for its potential use in biocompatible materials.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Used in the production of flexible and durable plastic products.
Wirkmechanismus
The mechanism of action of hexanedioic acid, mixed esters with decanoic acid, heptanoic acid, octanoic acid and pentaerythritol involves its ability to interact with polymer chains, increasing their flexibility and reducing brittleness . The esters form intermolecular interactions with the polymer chains, which enhances the overall properties of the plastic products.
Vergleich Mit ähnlichen Verbindungen
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexanoic acid;octanoic acid is unique due to its specific combination of esters, which provides a balance of flexibility and durability . Similar compounds include:
Hexanedioic acid, mixed esters with decanoic acid and octanoic acid: Provides similar plasticizing properties but may lack the same level of flexibility.
Hexanedioic acid, mixed esters with heptanoic acid and pentaerythritol: Offers good plasticizing properties but may not be as durable.
These comparisons highlight the unique combination of properties provided by hexanedioic acid, mixed esters with decanoic acid, heptanoic acid, octanoic acid and pentaerythritol, making it a valuable compound in various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


